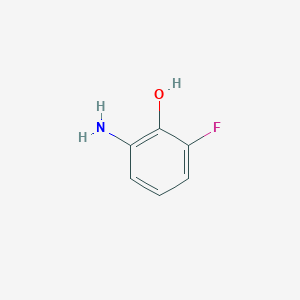

2-Amino-6-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIAVSZFIQWYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314610 | |

| Record name | 2-Amino-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53981-25-2 | |

| Record name | 2-Amino-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53981-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Safety and Hazard Profile of 2-Amino-6-fluorophenol

This guide provides a comprehensive overview of the safety and hazard information for 2-Amino-6-fluorophenol (CAS No: 53981-25-2), a crucial intermediate in pharmaceutical and chemical synthesis. Adherence to rigorous safety protocols is paramount when handling this compound to mitigate risks to personnel and the environment. This document is intended for researchers, chemists, and drug development professionals, offering a synthesis of toxicological data, handling procedures, and emergency response protocols grounded in established safety science.

Compound Identification and Physicochemical Properties

2-Amino-6-fluorophenol is a substituted aromatic compound.[1] Its physical state is typically a solid powder.[2] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 53981-25-2 | [2][3] |

| Molecular Formula | C₆H₆FNO | [1][2] |

| Molecular Weight | 127.12 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Synonyms | 6-Fluoro-2-aminophenol, 3-Fluoro-2-hydroxyaniline | [1][2][3] |

| Boiling Point | 215.7°C at 760 mmHg | |

| InChI Key | MDIAVSZFIQWYST-UHFFFAOYSA-N | [2] |

GHS Hazard Identification and Classification

2-Amino-6-fluorophenol is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its acute toxicity and irritant properties.[1][2]

The signal word for this chemical is "Warning" or "Danger" , depending on the supplier and concentration.[1]

GHS Pictograms

Caption: GHS Pictograms for 2-Amino-6-fluorophenol.

Hazard Statements (H-Statements)

The GHS classification indicates that 2-Amino-6-fluorophenol poses multiple health risks.[1][2]

| Code | Hazard Statement |

| H331 | Toxic if inhaled. |

| H302 | Harmful if swallowed.[1][2] |

| H312 | Harmful in contact with skin.[1][2] |

| H315 | Causes skin irritation.[1][2] |

| H319 | Causes serious eye irritation.[1][2] |

| H335 | May cause respiratory irritation.[1][2] |

Precautionary Statements (P-Statements)

These statements outline the required measures to minimize or prevent adverse effects resulting from exposure.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4] |

| P270 | Do not eat, drink or smoke when using this product.[2][4] |

| P271 | Use only outdoors or in a well-ventilated area.[2][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| P405 | Store locked up.[1][4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2][4] |

Toxicological Profile: A Mechanistic Perspective

The toxicological profile of 2-Amino-6-fluorophenol necessitates stringent exposure controls. The presence of the amino and fluoro groups on the phenol ring influences its reactivity and metabolic fate, contributing to its hazardous properties.

-

Acute Toxicity : The compound is classified as harmful or toxic via oral, dermal, and inhalation routes.[1][2] This multi-route toxicity implies rapid absorption into the systemic circulation. The primary concern is systemic toxicity following exposure, which underscores the need for comprehensive personal protective equipment (PPE).

-

Skin and Eye Irritation : As a phenolic compound, it can denature proteins, leading to irritation upon contact with skin and mucous membranes.[1][2] The "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) classifications demand the mandatory use of appropriate gloves and safety glasses or goggles.[1][2]

-

Respiratory Irritation : The H335 statement, "May cause respiratory irritation," indicates that inhalation of the dust can lead to irritation of the respiratory tract.[1][2] This is a critical consideration, mandating that all weighing and transfer operations be conducted in a certified chemical fume hood or a ventilated enclosure to prevent aerosolization and inhalation.

Safe Handling and Storage Protocols

A self-validating safety system for handling 2-Amino-6-fluorophenol involves a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment.

Experimental Workflow: From Receipt to Use

Caption: Recommended workflow for the safe handling of 2-Amino-6-fluorophenol.

Step-by-Step Handling Procedures

-

Engineering Controls : All manipulations of solid 2-Amino-6-fluorophenol that could generate dust must be performed within a properly functioning chemical fume hood or a powder containment hood. The causality is clear: preventing inhalation is the most effective way to mitigate the risk of respiratory irritation and systemic toxicity.[4]

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection : Use chemical safety goggles.

-

Skin and Body Protection : A standard laboratory coat is required. For larger quantities, consider an impervious apron.

-

-

Hygiene Measures : After handling, wash hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory.[4]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures range from -20°C to 8°C.[2] It should be stored away from incompatible materials such as strong oxidizing agents. Protect from light.

Emergency Response Procedures

Rapid and correct response to an exposure is critical.

Emergency Response Decision Tree

Caption: Decision tree for emergency first-aid procedures.

First-Aid Measures

-

Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]

-

Skin Contact : In case of skin contact, take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[5] If irritation persists, consult a physician.

-

Eye Contact : If the chemical comes into contact with the eyes, rinse cautiously with water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion : If swallowed, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[4][5]

Transportation and Disposal

Proper transportation and disposal are regulated to prevent harm to the public and the environment.

-

Transportation : 2-Amino-6-fluorophenol is classified as a toxic solid for transport.

-

Disposal : Disposal of 2-Amino-6-fluorophenol and its containers must be done in accordance with federal, state, and local regulations. It should be treated as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[5]

References

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-fluorophenol. PubChem Compound Database. Retrieved from [Link]

-

European Commission. (2006). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

-

Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorophenol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 2-Amino-6-fluorophenol | C6H6FNO | CID 643562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-fluorophenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. biochemopharma.fr [biochemopharma.fr]

- 5. echemi.com [echemi.com]

- 6. 2-Amino-6-fluorophenol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

The Strategic Introduction of Fluorine: A Technical Guide to the Core Characteristics of Fluorinated Aminophenols

This guide provides an in-depth exploration of the key characteristics of fluorinated aminophenols, a class of molecules gaining increasing traction in pharmaceutical and materials science. By strategically incorporating fluorine atoms into the aminophenol scaffold, researchers can unlock a suite of advantageous properties, leading to enhanced molecular performance. This document will elucidate the fundamental principles behind these improvements, offering a technical resource for researchers, scientists, and drug development professionals.

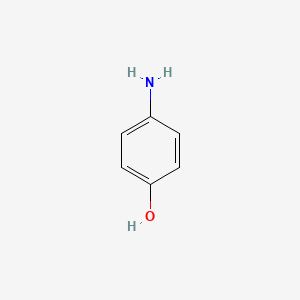

The Rationale for Fluorination of the Aminophenol Scaffold

Aminophenols are versatile building blocks in organic synthesis, featuring both a nucleophilic amino group and a phenolic hydroxyl group. This duality makes them valuable precursors for a wide range of chemical entities, including pharmaceuticals, dyes, and photographic developers. However, the inherent properties of the basic aminophenol structure can present limitations in certain applications, particularly in drug discovery. These can include suboptimal metabolic stability, undesirable basicity (pKa), and inadequate lipophilicity for effective membrane permeation.

The introduction of fluorine, the most electronegative element, offers a powerful strategy to modulate these properties in a predictable manner. The unique electronic and steric characteristics of fluorine can profoundly influence the physicochemical and pharmacological profile of the parent aminophenol molecule. This guide will delve into the specific consequences of this "fluorine editing," a now-prevalent protocol in drug-candidate optimization.[1]

Synthetic Pathways to Fluorinated Aminophenols

The synthesis of fluorinated aminophenols can be broadly approached in two ways: by incorporating fluorine into an existing aminophenol structure or by building the molecule from fluorinated precursors. The choice of method depends on the desired position and number of fluorine atoms, as well as the overall complexity of the target molecule.

Synthesis from Fluorinated Precursors

A common and effective strategy involves the reduction of a fluorinated nitrophenol. This method provides a direct route to the desired aminophenol with the fluorine atom already in place.

Experimental Protocol: Synthesis of 4-Amino-2-fluorophenol

-

Nitration: Begin with a suitable fluorinated phenol and introduce a nitro group.

-

Reduction: The fluorinated nitrophenol is then reduced to the corresponding aminophenol. A variety of reducing agents can be employed.

-

Method A (Catalytic Hydrogenation): Dissolve the fluorinated nitrobenzene derivative in ethanol. Add a catalytic amount of 10% palladium on carbon. The reaction mixture is stirred under a hydrogen atmosphere at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[2]

-

Method B (Metal-Mediated Reduction): To a round-bottom flask, add tin and the fluorinated phenol precursor. Subsequently, add water and concentrated hydrochloric acid. The solution is heated under reflux. After cooling, the reaction is quenched with a sodium hydroxide solution, and the product is extracted with an organic solvent like ethyl acetate.[2]

-

-

Purification: The crude product is then purified, typically by filtration through silica gel and concentration under reduced pressure, to yield the target fluorinated aminophenol.[2]

Synthesis of Trifluoromethylated Aminophenols

The introduction of a trifluoromethyl (CF3) group can be achieved through various methods, often involving specialized reagents. The Ruppert-Prakash reagent (TMSCF3) is a widely used source for nucleophilic trifluoromethylation.[3][4] While direct trifluoromethylation of aminophenols can be challenging, building the molecule from trifluoromethylated synthons is a common approach.

Key Physicochemical Characteristics Modulated by Fluorination

The introduction of fluorine into the aminophenol ring has profound and predictable effects on its key physicochemical properties. Understanding these shifts is crucial for the rational design of molecules with tailored characteristics.

Modulation of Acidity and Basicity (pKa)

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. This effect significantly influences the pKa of both the amino and hydroxyl groups on the aminophenol ring.

-

Decreased Basicity of the Amino Group: The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom of the amino group. This makes the lone pair of electrons less available to accept a proton, thereby decreasing the basicity (lowering the pKa of the conjugate acid).[5]

-

Increased Acidity of the Hydroxyl Group: Conversely, the inductive effect of fluorine helps to stabilize the phenoxide anion formed upon deprotonation of the hydroxyl group. This stabilization facilitates the release of the proton, leading to an increase in the acidity of the phenolic hydroxyl group (lowering its pKa).[5]

This modulation of pKa is a critical tool in drug design, as it can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[6]

| Compound | Functional Group | pKa |

| 4-Aminophenol | Amino (conjugate acid) | 5.48 |

| 4-Aminophenol | Hydroxyl | 10.46 |

| 2-Aminophenol | Amino (conjugate acid) | ~4-5.5 |

| 2-Aminophenol | Hydroxyl | ~8.75 |

| Fluorinated Analogs | Amino (conjugate acid) | Generally Lower |

| Fluorinated Analogs | Hydroxyl | Generally Lower |

| Note: Specific pKa values for fluorinated aminophenols can vary significantly depending on the position and number of fluorine substituents. The table provides a general trend based on the known pKa values of parent aminophenols and the established effects of fluorination.[7][8][9] |

Impact on Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on lipophilicity is complex and not always straightforward.

While it is a common misconception that fluorination universally increases lipophilicity, the reality is more nuanced. The substitution of a hydrogen atom with a fluorine atom can lead to an increase in lipophilicity, but the magnitude of this change is highly dependent on the molecular context.[10] In some cases, particularly with multiple fluorine substitutions, the introduction of fluorine can lead to a decrease in LogP.[11] The overall effect on LogP is a result of the interplay between the increased molecular volume and the altered electronic environment.[12]

The following diagram illustrates the decision-making process for incorporating fluorine to modulate physicochemical properties.

Caption: Decision workflow for fluorination of aminophenols.

Pharmacological Implications of Fluorination

The alterations in physicochemical properties induced by fluorination have significant downstream effects on the pharmacological profile of aminophenols.

Enhanced Metabolic Stability

One of the most compelling reasons to introduce fluorine into a drug candidate is to enhance its metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom, medicinal chemists can effectively block oxidative metabolism at that position, leading to a longer biological half-life and improved pharmacokinetic profile.[13]

However, it is important to note that metabolism can still occur at other positions on the molecule. In some cases, metabolism at a carbon atom adjacent to a fluorine-substituted carbon can lead to the elimination of fluorine.[14]

Altered Binding Affinity and Selectivity

The introduction of fluorine can also influence a molecule's binding affinity and selectivity for its biological target. This can occur through several mechanisms:

-

Conformational Control: Fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to a target protein.[5][10]

-

Modified Hydrogen Bonding: The electron-withdrawing nature of fluorine can alter the hydrogen-bonding capabilities of nearby functional groups, potentially leading to stronger or weaker interactions with the target.[6]

-

Direct Interactions: The fluorine atom itself can participate in favorable interactions within a protein binding pocket, such as dipole-dipole or orthogonal multipolar interactions.

Analytical Characterization: The Power of ¹⁹F NMR

The characterization of fluorinated aminophenols is greatly facilitated by the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR offers several distinct advantages for the analysis of these compounds:

-

High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR experiments.[15]

-

Wide Chemical Shift Range: ¹⁹F NMR spectra exhibit a very wide chemical shift range, which minimizes signal overlap and allows for the clear resolution of signals from different fluorine atoms within a molecule.[15][16]

-

Sensitivity to the Local Chemical Environment: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment. This makes ¹⁹F NMR an excellent tool for probing subtle changes in molecular structure and conformation, as well as for studying binding interactions with proteins.[16][17]

Caption: Workflow for the analysis of fluorinated aminophenols using ¹⁹F NMR.

Applications in Drug Development and as Research Tools

The unique properties of fluorinated aminophenols make them valuable in several areas of research and development.

-

Medicinal Chemistry: As discussed extensively, fluorinated aminophenols are key intermediates in the synthesis of drug candidates with improved ADME properties.[2] They are found in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[6]

-

pH-Sensitive Probes: Fluorinated o-aminophenol derivatives have been developed as pH-sensitive probes for measuring intracellular pH. The ¹⁹F NMR chemical shift of these compounds is sensitive to pH, allowing for non-invasive monitoring of cellular environments.[18]

-

¹⁸F Radiotracers for PET Imaging: The incorporation of the positron-emitting isotope ¹⁸F into aminophenol-based structures allows for their use as radiotracers in Positron Emission Tomography (PET) imaging. This is a powerful tool in drug discovery for studying the in vivo distribution and target engagement of drug candidates.

Toxicological Considerations

While fluorination can bestow many beneficial properties, it is essential to consider the potential toxicological implications. The toxicity of fluorinated compounds is highly structure-dependent.

-

Metabolism to Toxic Species: In some cases, the metabolism of fluorinated compounds can lead to the formation of toxic metabolites. For example, the metabolism of some fluoroamines can yield fluoroacetic acid, a potent inhibitor of the Krebs cycle.[5]

-

Toxicity of the Parent Aminophenol: It is also important to consider the inherent toxicity of the aminophenol scaffold itself. Phenols, in general, can be toxic, and their exposure can lead to a range of adverse effects.[19] The toxicity of specific fluorinated aminophenols must be evaluated on a case-by-case basis.[20]

Conclusion and Future Perspectives

Fluorinated aminophenols represent a powerful and versatile class of molecules with significant potential in drug discovery and other areas of chemical science. The strategic incorporation of fluorine allows for the fine-tuning of key physicochemical and pharmacological properties, leading to molecules with enhanced performance. As synthetic methodologies for fluorination continue to advance, we can expect to see an even greater proliferation of these valuable compounds in the development of new therapeutics and advanced materials. A thorough understanding of the principles outlined in this guide will be essential for researchers seeking to harness the full potential of the "fluorine effect" in their own work.

References

-

Rhee, C. K., Levy, L. A., & London, R. E. (1995). Fluorinated o-aminophenol derivatives for measurement of intracellular pH. Bioconjugate Chemistry, 6(1), 77–81. [Link]

-

Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. [Link]

-

Pohl, L. R., & Gillette, J. R. (1985). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 25(1), 447–464. [Link]

-

Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Dalvit, C., & Vulpetti, A. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(4), 1086–1117. [Link]

- Google Patents. (n.d.). Production method of 4-chloro-2-aminophenol.

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). The pK a values for aminophenols isomers. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 24, 2026, from [Link]

-

RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 24, 2026, from [Link]

-

O'Hagan, D. (2008). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Society Reviews, 37(2), 308–319. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Retrieved January 24, 2026, from [Link]

-

ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved January 24, 2026, from [Link]

-

DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 24, 2026, from [Link]

-

Cambridge Open Engage. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol Toxicity. Retrieved January 24, 2026, from [Link]

-

Das, P., & Sahu, D. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4215–4226. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Retrieved January 24, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 24, 2026, from [Link]

-

CIR. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Process of producing ortho-aminophenol.

-

CBSE. (n.d.). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminophenol. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). LogP values for fluorinated phenylcyclohexanes. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved January 24, 2026, from [Link]

-

Gerig, J. T. (2002). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd. [Link]

-

Murakami, S., Takenaka, S., Fujii, T., & Aoki, K. (2008). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. Applied and Environmental Microbiology, 74(11), 3588–3591. [Link]

-

Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735–743. [Link]

-

Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved January 24, 2026, from [Link]

-

The Autism Community in Action. (n.d.). The Latest on Tylenol and Autism: What We Know, How We Know It and What It All Means. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-aminophenol-glucopyranoside. Retrieved January 24, 2026, from [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. biophysics.org [biophysics.org]

- 17. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorinated o-aminophenol derivatives for measurement of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to 2-Amino-6-fluorophenol: A Key Intermediate in Modern Synthesis

This guide provides an in-depth exploration of 2-Amino-6-fluorophenol, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the compound's synthesis, properties, and strategic applications, grounded in established scientific principles and field-proven insights.

Core Properties and Molecular Architecture

2-Amino-6-fluorophenol (CAS: 53981-25-2) is a trifunctional aromatic compound whose value is derived from the specific ortho-relationship of its amino, fluoro, and hydroxyl groups.[1] This precise arrangement provides a unique combination of steric and electronic properties, making it a highly sought-after building block in synthetic chemistry.

The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which modulates the pKa of the adjacent phenolic proton and the nucleophilicity of the amino group. This electronic influence is critical for tuning the reactivity and ultimate biological activity of derivative molecules.

Table 1: Physicochemical Properties of 2-Amino-6-fluorophenol

| Property | Value | Source(s) |

| CAS Number | 53981-25-2 | [1] |

| Molecular Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| IUPAC Name | 2-amino-6-fluorophenol | [1] |

| Synonyms | 6-Fluoro-2-aminophenol, 3-Fluoro-2-hydroxyaniline | [1] |

| Physical Form | Solid, Powder | |

| Purity | ≥97% (Typical) | |

| Boiling Point | ~140 °C | |

| SMILES | C1=CC(=C(C(=C1)F)O)N | [1] |

| InChI Key | MDIAVSZFIQWYST-UHFFFAOYSA-N | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis and Mechanistic Insight

The most direct and industrially scalable synthesis of 2-Amino-6-fluorophenol involves the catalytic reduction of its nitro precursor, 2-fluoro-6-nitrophenol. This transformation is a cornerstone of industrial chemistry for producing anilines from nitroaromatics.

Causality of Method Selection:

-

High Selectivity: Catalytic hydrogenation is highly selective for the reduction of the nitro group, leaving other functional groups like the phenol and the carbon-fluorine bond intact under controlled conditions.

-

Efficiency and Yield: This method typically proceeds with high conversion rates and yields, minimizing the formation of byproducts.[2][3]

-

Green Chemistry Principles: The use of a recyclable catalyst (like Palladium on carbon) and hydrogen as a reductant results in water as the primary byproduct, aligning with green chemistry principles.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative, self-validating system based on established chemical principles for nitro group reduction.[2][4] Researchers must adapt it based on available equipment and perform appropriate safety assessments.

-

Vessel Preparation: To a hydrogenation-rated pressure vessel, add 2-fluoro-6-nitrophenol (1.0 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 volumes). Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel. Purge the system multiple times with hydrogen gas (H₂). Pressurize the vessel with H₂ to the target pressure (e.g., 50-100 psi) and begin vigorous stirring. If necessary, gently heat the mixture to 40-60°C to increase the reaction rate.

-

Reaction Monitoring (Self-Validation): The reaction progress is monitored by observing the cessation of hydrogen uptake. For validation, periodically and safely take aliquots to analyze by Thin Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the starting material. The disappearance of the yellow color associated with the nitrophenol is also a strong indicator of reaction completion.[4]

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure full recovery of the product.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure (rotary evaporation). The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography to yield pure 2-Amino-6-fluorophenol.

Strategic Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of 2-Amino-6-fluorophenol makes it an exceptionally versatile scaffold for building complex molecular architectures, particularly in the development of kinase inhibitors.[5] Kinase inhibitors are a major class of targeted cancer therapies, and their design often relies on building blocks that can form specific hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site of the target kinase.[6][7]

-

The Amino Group (NH₂): Serves as a primary nucleophile or a hydrogen bond donor. It is commonly used for amide bond formation, sulfonamide synthesis, or as an anchor point for building heterocyclic rings.

-

The Hydroxyl Group (OH): Acts as a key hydrogen bond donor/acceptor. It can be alkylated to form ethers or used as a handle for cyclization reactions to form oxygen-containing heterocycles like benzoxazines.

-

The Fluorine Atom (F): The strategic placement of fluorine can significantly enhance a drug candidate's profile by:

-

Improving Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism.

-

Increasing Binding Affinity: Fluorine can engage in favorable electrostatic or hydrogen bonding interactions with the target protein.

-

Modulating Lipophilicity: This affects the compound's solubility, cell permeability, and overall pharmacokinetic properties.

-

Related structures like 2,6-difluoroaniline have been explicitly used in the synthesis of inhibitors for p38α kinase, a key target in inflammatory diseases. This precedent highlights the utility of the 2,6-disubstituted aniline scaffold, a core feature of 2-Amino-6-fluorophenol, in modern drug discovery.

Analytical Characterization

The identity and purity of 2-Amino-6-fluorophenol are confirmed using standard analytical techniques. While detailed spectra are best sourced from dedicated databases, the expected signatures can be predicted.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, as well as broad, exchangeable singlets for the -NH₂ and -OH protons. The coupling patterns of the aromatic protons would be complex due to splitting from both adjacent protons and the fluorine atom.

-

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable, providing definitive structural information.[8] Computational studies on the parent 2-aminophenol confirm the presence of 6 distinct carbon signals, which is consistent with this structure.[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorption bands for the O-H and N-H stretches, typically in the 3200-3500 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be prominent. The C-F bond gives a characteristic strong absorption in the 1000-1300 cm⁻¹ region.

Safety, Handling, and Storage

2-Amino-6-fluorophenol is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment.[1]

Table 2: GHS Hazard and Precautionary Information

| Classification | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |

| Acute Toxicity & Irritation | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C under an inert atmosphere to prevent oxidation.

-

Transportation: Classified as a toxic solid. The proper shipping name is "TOXIC SOLIDS, ORGANIC, N.O.S." with a transport hazard class of 6.1 and packaging group III.

Conclusion

2-Amino-6-fluorophenol stands out as a high-value chemical intermediate due to the unique and powerful interplay of its three functional groups. The strategic placement of the amino, hydroxyl, and fluoro substituents provides a pre-organized scaffold that is ideally suited for the synthesis of complex, biologically active molecules, particularly in the field of kinase inhibitors. Its well-defined synthesis and versatile reactivity ensure its continued importance for researchers and scientists dedicated to advancing medicinal chemistry and drug discovery.

References

-

PubChem. (n.d.). 2-Amino-6-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.

-

Ganin, A., et al. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. Retrieved from [Link]

-

George, A., Thomas, P. V., & Kumar, D. D. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. American Institute of Chemists. Retrieved from [Link]

-

O'Shea, K. L., & O'Shea, D. F. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Retrieved from [Link]

-

MDPI. (2024). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. Retrieved from [Link]

-

ResearchGate. (2025). Computational studies on the IR and NMR spectra of 2-aminophenol | Request PDF. Retrieved from [Link]

-

European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Retrieved from [Link]

-

MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

Sources

- 1. 2-Amino-6-fluorophenol | C6H6FNO | CID 643562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. chemijournal.com [chemijournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]

Commercial availability and purity of 2-Amino-6-fluorophenol

An In-depth Technical Guide to the Commercial Availability and Purity of 2-Amino-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-6-fluorophenol is a critical chemical intermediate whose utility in pharmaceutical synthesis and materials science is directly proportional to its purity. This guide provides an in-depth analysis of its commercial landscape, prevailing purity standards, and the rigorous analytical methodologies required for its qualification. We delve into the practical considerations for sourcing this compound, from identifying reliable suppliers to understanding the nuances of impurity profiling. Detailed protocols, including a validated High-Performance Liquid Chromatography (HPLC) method, are presented to equip researchers with the tools necessary to ensure the integrity of their starting materials, thereby safeguarding the validity and reproducibility of their research and development efforts.

Introduction to 2-Amino-6-fluorophenol: A Key Building Block

2-Amino-6-fluorophenol, identified by CAS number 53981-25-2, is an aromatic organic compound with the molecular formula C₆H₆FNO.[1] Its structure, featuring an aniline and a phenol moiety with a fluorine substituent, makes it a versatile and highly valuable building block in organic synthesis. The strategic placement of the amino, hydroxyl, and fluoro groups allows for a multitude of chemical transformations, making it a precursor for complex molecular architectures.[2]

The incorporation of fluorine into pharmaceutical candidates is a widely adopted strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] Consequently, fluorinated intermediates like 2-Amino-6-fluorophenol are of significant interest to medicinal chemists for the synthesis of novel active pharmaceutical ingredients (APIs).[2][4] Its application demands a thorough understanding of its commercial availability and, most critically, its purity profile.

Commercial Availability and Sourcing Strategy

2-Amino-6-fluorophenol is readily available from a variety of chemical suppliers who cater to different scales, from research and development (R&D) quantities (grams) to bulk manufacturing (kilograms). Navigating these suppliers requires careful consideration of not just price, but also purity, documentation, and supply chain reliability.

Key Sourcing Considerations:

-

Grade and Purity: Suppliers typically offer multiple grades with purities ranging from 95% to over 97%.[5][6] For early-stage research, a lower purity might be acceptable, but for later-stage development and GMP-regulated processes, high-purity material (>98%) is essential.

-

Certificate of Analysis (CoA): Always request a batch-specific CoA. This document provides critical information on the purity as determined by a specific analytical method (usually HPLC or GC), moisture content, and appearance.

-

Supplier Reliability: Established suppliers often provide more consistent quality and better documentation, which is crucial for reproducible research and regulatory submissions.

Table 1: Representative Commercial Suppliers of 2-Amino-6-fluorophenol

| Supplier | CAS Number | Advertised Purity | Typical Scale |

|---|---|---|---|

| Sigma-Aldrich | 53981-25-2 | 95% - 97% | Grams[5] |

| Thermo Scientific Chemicals | 53981-25-2 | 97% | Grams[6] |

| BOC Sciences | 53981-25-2 | 95% | Grams to Kilograms[] |

| ChemScene LLC | 53981-25-2 | 95% | Grams |

Purity Specifications and Impurity Profiling

The purity of a starting material like 2-Amino-6-fluorophenol is a cornerstone of scientific integrity. Impurities can lead to unforeseen side reactions, lower yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. In a pharmaceutical context, impurities can impact the safety and efficacy of the final drug product.

Common Potential Impurities: While a definitive, published impurity profile for 2-Amino-6-fluorophenol is not readily available, we can infer potential contaminants based on common synthetic routes and the degradation pathways of analogous compounds.

-

Isomeric Impurities: Positional isomers (e.g., 2-Amino-4-fluorophenol, 4-Amino-2-fluorophenol) may arise during synthesis.

-

Starting Material Residues: Unreacted precursors from the synthesis process can persist in the final product.

-

Oxidation Products: Aminophenols can be susceptible to oxidation, leading to colored impurities and degradation of the material.

-

Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate) may be present.[8]

-

Inorganic Salts: Chlorides, sulfates, and other ions may be present as byproducts of the synthesis or purification process.[9]

The acceptable level for such impurities is dictated by the specific application. Regulatory bodies like the ICH and FDA have stringent guidelines for impurity levels in APIs, which translates to a need for high-purity starting materials.[10]

Analytical Methodologies for Quality Control

A multi-faceted analytical approach is required to confirm the identity, quantify the purity (assay), and profile the impurities of 2-Amino-6-fluorophenol.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reverse-phase mode, is the gold standard for determining the purity and impurity profile of non-volatile organic compounds like 2-Amino-6-fluorophenol. The method separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[10]

Experimental Protocol: Purity Determination by RP-HPLC

This protocol is a robust starting point for the quality control analysis of 2-Amino-6-fluorophenol, adapted from compendial methods for similar aminophenol compounds.[10]

-

Instrumentation:

-

HPLC system with a UV-Vis detector and autosampler.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic mixture of Water:Acetonitrile:Acetic Acid (70:30:1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Diluent: Mobile Phase.

-

Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-6-fluorophenol reference standard and dissolve in 100 mL of diluent.

-

Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-Amino-6-fluorophenol sample to be tested and dissolve in 100 mL of diluent.

-

-

Analysis Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no system peaks interfere.

-

Inject the standard solution in replicate (e.g., n=5) to establish system suitability (checking for retention time consistency and peak area repeatability).

-

Inject the sample solution.

-

Run time should be sufficient to elute the main peak and any late-eluting impurities.

-

-

Calculation:

-

Calculate the purity of the sample by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.

-

Spectroscopic and Other Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound, ensuring it is the correct isomer and providing a qualitative assessment of purity.

-

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), this technique is powerful for identifying unknown impurities by providing accurate mass information.[11]

-

Acid-Base Titration: While less common for routine purity analysis in R&D, titration can be a simple and cost-effective method for determining the overall assay (percentage content) of the material, especially in a manufacturing setting.[12]

Conclusion: A Practical Summary for the Bench Scientist

The quality of 2-Amino-6-fluorophenol is a non-negotiable prerequisite for its successful application in research and drug development. This guide emphasizes a systematic approach to sourcing and qualification. Researchers must partner with reputable suppliers, demand comprehensive Certificates of Analysis, and, where necessary, perform independent verification of purity using a robust analytical method like the HPLC protocol detailed herein. By treating starting material qualification with rigor and diligence, scientists can build a foundation of trust in their experimental results, accelerating the path from discovery to innovation.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643562, 2-Amino-6-fluorophenol. Retrieved from [Link]

-

Kajay Remedies Pvt Ltd. (n.d.). 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. Retrieved from [Link]

- Google Patents. (2011). CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration.

- Google Patents. (2021). CN113234077B - Synthesis method of 2-amino-6-chloropurine.

-

Isanbor, C., & O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

- Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 7(10), 4153-58.

-

European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

-

Digital Commons @ NJIT. (1960). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Retrieved from [Link]

-

MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4455. Retrieved from [Link]

-

ResearchGate. (2005). Impurity profile of amino acids?. Retrieved from [Link]

-

MDPI. (2022). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. International Journal of Molecular Sciences, 23(19), 11929. Retrieved from [Link]

- Google Patents. (2008). CN101139348A - The synthetic method of 2-amino-6-chloropurine.

Sources

- 1. 2-Amino-6-fluorophenol | C6H6FNO | CID 643562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-6-fluorophenol | 53981-25-2 [sigmaaldrich.com]

- 6. 2-Amino-6-fluorophenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. mdpi.com [mdpi.com]

- 10. app.utu.ac.in [app.utu.ac.in]

- 11. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 12. CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration - Google Patents [patents.google.com]

Methodological & Application

Palladium-catalyzed reduction for 2-Amino-6-fluorophenol synthesis

An Application Guide to the Synthesis of 2-Amino-6-fluorophenol via Palladium-Catalyzed Reduction

Authored by: A Senior Application Scientist

Publication Date: January 24, 2026

Foreword: The Strategic Importance of Fluorinated Aminophenols

In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing metabolic stability, binding affinity, and lipophilicity.[1] Among these valuable fluorinated building blocks, 2-Amino-6-fluorophenol stands out as a critical intermediate. Its unique substitution pattern, featuring adjacent amino and hydroxyl groups, offers versatile handles for constructing complex molecular architectures found in pharmaceuticals and advanced agrochemicals.[2]

This technical guide provides an in-depth exploration of a robust and widely adopted method for the synthesis of 2-Amino-6-fluorophenol: the palladium-catalyzed reduction of its nitro precursor, 2-Nitro-6-fluorophenol. This process is favored for its efficiency, high yields, and operational simplicity, making it a cornerstone reaction in medicinal and process chemistry.[3][4] We will delve into the mechanistic underpinnings of this catalytic system, provide a field-proven experimental protocol, and address critical safety and operational considerations to ensure successful and reproducible outcomes.

The Catalytic System: Mechanism and Rationale

The conversion of an aromatic nitro group to an amine via catalytic hydrogenation is a classic and powerful transformation in organic synthesis. The use of palladium on a carbon support (Pd/C) is often the method of choice for this reduction due to its exceptional efficiency and selectivity.[3]

The Rationale for Palladium on Carbon (Pd/C)

-

High Catalytic Activity: Palladium is highly effective at activating molecular hydrogen (H₂) and facilitating its addition across the N=O bonds of the nitro group.[4]

-

Chemoselectivity: A key advantage of the Pd/C system is its ability to selectively reduce the nitro group in the presence of other potentially reducible functional groups, a common requirement in complex molecule synthesis.[5]

-

Heterogeneous Nature: As a heterogeneous catalyst, Pd/C is easily separated from the reaction mixture by simple filtration. This simplifies product purification and allows for the potential recycling of the catalyst, aligning with principles of green chemistry.[6]

-

Broad Applicability: This catalytic system is effective for the reduction of both aromatic and aliphatic nitro compounds.[3]

The Reaction Mechanism

The precise mechanism of nitro group reduction on a palladium surface is complex, but it is generally understood to proceed through a direct pathway where the nitro compound is reduced directly to the amine without the significant accumulation of intermediates like nitrosobenzene or phenylhydroxylamine in the solution.[7]

The key steps involve:

-

Adsorption: Both the nitroaromatic compound (2-Nitro-6-fluorophenol) and the hydrogen source (H₂) are adsorbed onto the surface of the palladium catalyst.[8][9]

-

Hydrogen Activation: The palladium surface cleaves the H-H bond of molecular hydrogen, generating reactive palladium hydride species.[9][10]

-

Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated, involving a series of electron and proton transfers, ultimately yielding the corresponding amine.[5]

-

Desorption: The final product, 2-Amino-6-fluorophenol, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The overall transformation is clean and typically proceeds with high conversion and selectivity.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of 2-Amino-6-fluorophenol. This procedure is designed to be self-validating by incorporating critical safety checks and process controls.

Materials and Equipment

| Reagents & Materials | Equipment |

| 2-Nitro-6-fluorophenol | Three-necked round-bottom flask (appropriate size) |

| 10% Palladium on Carbon (Pd/C), 50% wet | Magnetic stirrer and stir bar |

| Methanol (MeOH) or Ethanol (EtOH), ACS grade | Nitrogen/vacuum manifold |

| Hydrogen (H₂) gas cylinder with regulator | Hydrogen-filled balloon with needle adapter |

| Nitrogen (N₂) gas, high purity | Septa and glass stoppers |

| Celite® 545 or other filter aid | Buchner funnel and filter flask |

| Deionized Water | Rotary evaporator |

Visualized Experimental Workflow

Caption: Workflow for 2-Amino-6-fluorophenol Synthesis.

Step-by-Step Methodology

CRITICAL SAFETY NOTE: Palladium on carbon is pyrophoric, especially after use and when dry. Hydrogen gas is highly flammable and can form explosive mixtures with air.[11][12] This entire procedure must be conducted in a properly functioning chemical fume hood.[12][13]

-

Vessel Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar is assembled. One neck is fitted with a nitrogen inlet adapter, another with a rubber septum for the hydrogen balloon, and the third with a glass stopper.

-

Inerting the System: The flask is thoroughly purged with nitrogen by evacuating and back-filling three times to ensure an oxygen-free atmosphere.[11]

-

Charging the Reactants: Under a positive flow of nitrogen, dissolve 2-Nitro-6-fluorophenol (e.g., 5.0 g, 31.8 mmol) in methanol (100 mL).

-

Catalyst Addition: With vigorous stirring, carefully add 10% Pd/C (50% wet, ~0.5 g, ~5 mol% dry basis) to the solution in one portion. Causality: Adding the catalyst to the solvent under an inert atmosphere prevents potential ignition.[11]

-

Hydrogenation: Replace the nitrogen inlet with a hydrogen-filled balloon attached to a needle. Puncture the septum with the needle. Evacuate the flask headspace carefully while stirring and then allow the hydrogen from the balloon to fill the flask. Repeat this purge cycle two more times to ensure the atmosphere is primarily hydrogen.

-

Reaction Progress: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 2-4 hours. Progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the disappearance of the starting material spot.

-

Reaction Quenching: Once the reaction is complete, carefully remove the hydrogen balloon needle and immediately begin purging the flask with nitrogen. Continue the nitrogen purge for at least 15 minutes to displace all residual hydrogen.

-

Catalyst Filtration (Critical Step): Prepare a pad of Celite® (~1 inch thick) in a Buchner funnel. Wet the pad with methanol. Under a gentle stream of nitrogen, filter the reaction mixture through the Celite® pad. Expert Tip: Never allow the catalyst on the filter cake to become dry.[14] Wash the filter cake thoroughly with additional methanol (3 x 20 mL) to recover all the product.

-

Catalyst Quenching: The wet filter cake containing the spent catalyst should be immediately transferred to a beaker and covered with water to prevent ignition upon drying.[14] It can then be stored for proper disposal or recovery.

-

Product Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 2-Amino-6-fluorophenol, which often appears as an off-white or light brown solid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final product with high purity.

Data Summary and Optimization

The efficiency of the palladium-catalyzed reduction is influenced by several key parameters. The following table provides a summary of typical conditions and expected outcomes for nitroarene reductions, which are directly applicable to this synthesis.

| Parameter | Recommended Range | Rationale & Impact on Outcome |

| Catalyst Loading | 1-5 mol% (dry basis) | Higher loading increases reaction rate but also cost. 1-2 mol% is often sufficient for complete conversion. |

| Solvent | Methanol, Ethanol, Ethyl Acetate | Polar protic solvents like MeOH and EtOH are excellent for dissolving the substrate and facilitating the reaction. |

| Temperature | 20-40 °C | The reaction is typically exothermic. Room temperature is usually sufficient. Gentle heating can be applied to accelerate slow reactions.[15] |

| H₂ Pressure | 1 atm (balloon) - 50 psi | 1 atm is sufficient for most lab-scale reductions.[16] Higher pressure can significantly increase the reaction rate, which is useful for scaling up. |

| Reaction Time | 1-6 hours | Varies with scale, catalyst loading, and pressure. Monitor by TLC for completion. |

| Typical Yield | >95% | This method is known for its high efficiency and yields.[15][16] |

Reaction Schematic and Safety Considerations

Chemical Transformation

Caption: Palladium-catalyzed reduction of 2-Nitro-6-fluorophenol.

Mandatory Safety Protocols

-

Hydrogen Safety: Hydrogen is flammable between 4% and 75% in air. Always work in a well-ventilated fume hood and eliminate all potential ignition sources (e.g., heating mantles, static electricity).[12][17] Ensure all glassware is free of cracks.[12]

-

Catalyst Handling: Pd/C is a pyrophoric catalyst, meaning it can spontaneously ignite in air, especially when dry and containing adsorbed hydrogen.[11][17] Always handle it wet or as a slurry. Never add dry catalyst to a dry flask.

-

Inert Atmosphere: The initial purging with nitrogen is critical to remove oxygen and prevent the formation of an explosive hydrogen-oxygen mixture.[17][18] Similarly, purging with nitrogen after the reaction is essential to remove excess hydrogen before filtration.

-

Product Toxicity: The product, 2-Amino-6-fluorophenol, is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[19] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Amino-2,6-dichloro-3-fluorophenol for Novel Material Synthesis.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- ACS Omega. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst.

- Unknown Source. (n.d.).

- PubMed. (n.d.). Enhanced photodegradation of 2,4,6-trichlorophenol over palladium phthalocyaninesulfonate modified organobentonite.

- BenchChem. (n.d.). Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis.

- ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters.

- Unknown Source. (n.d.).

- PubChem. (n.d.). 2-Amino-6-fluorophenol.

- RSC Publishing. (n.d.). Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds.

- Google Patents. (n.d.). EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol.

- ChemRxiv. (2024). Nanostructured and recyclable palladium catalysts for hydrogenation of nitroarenes. Cambridge Open Engage.

- Unknown Source. (n.d.). Nitro Reduction - Common Conditions.

- Request PDF. (2025). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts.

- PMC - NIH. (n.d.). Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol.

- Unknown Source. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen.

- Unknown Source. (2024).

- UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.

- Chemical Communications (RSC Publishing). (n.d.). Synchronized synthesis of Pd@C-RGO carbocatalyst for improved anode and cathode performance for direct ethylene glycol fuel cell.

- orientjchem.org. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

- Unknown Source. (2024).

- ACS Publications. (2020). Hydrogenation on Palladium Nanoparticles Supported by Graphene Nanoplatelets. The Journal of Physical Chemistry C.

- Unknown Source. (2025). Hydrogenation Reaction Safety In The Chemical Industry.

- ACS Publications. (2013). A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles. The Journal of Physical Chemistry C.

- Unknown Source. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

- MDPI. (n.d.). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna.

- PubMed. (2020). Applications of fluorine-containing amino acids for drug design.

- YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 6. Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chem.wisc.edu [chem.wisc.edu]

- 13. njhjchem.com [njhjchem.com]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 18. environmentclearance.nic.in [environmentclearance.nic.in]

- 19. 2-Amino-6-fluorophenol | C6H6FNO | CID 643562 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Deployment of 2-Amino-6-fluorophenol in Next-Generation Agrochemical Development

Introduction: The Strategic Value of Fluorination and the Aminophenol Scaffold in Agrochemical Design

The relentless pursuit of enhanced agricultural productivity necessitates the development of novel, highly effective, and environmentally benign agrochemicals. Within the vast chemical space available to researchers, fluorinated organic molecules have emerged as a cornerstone of modern pesticide and herbicide design.[1][2][3][4] The introduction of fluorine into a molecular scaffold can profoundly influence its physicochemical and biological properties, often leading to increased metabolic stability, enhanced binding affinity to target enzymes, and improved transport characteristics within the plant or pest.[1][3]

This guide focuses on the untapped potential of 2-Amino-6-fluorophenol , a versatile chemical intermediate poised for significant contributions to agrochemical innovation. Its unique trifunctional architecture—a nucleophilic amino group, a reactive phenolic hydroxyl, and a strategically positioned fluorine atom—offers a wealth of synthetic possibilities for the creation of diverse and potent agrochemical candidates.[5][6] While direct literature on the agrochemical applications of 2-Amino-6-fluorophenol is nascent, its structural analogy to known agrochemical precursors, such as other halogenated aminophenols, provides a strong rationale for its exploration.[5] This document serves as a comprehensive resource for researchers, providing detailed synthetic protocols and strategic guidance for leveraging 2-Amino-6-fluorophenol in the development of novel herbicides, fungicides, and insecticides.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for its effective and safe utilization.

| Property | Value | Source |

| CAS Number | 53981-25-2 | |

| Molecular Formula | C6H6FNO | [6] |

| Molecular Weight | 127.12 g/mol | [7] |

| Appearance | Solid, typically a powder | [7] |

| Boiling Point | 140 °C | |

| Purity | Typically ≥97% | [7][8] |

Safety and Handling: 2-Amino-6-fluorophenol, like other aminophenols, requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[9][10][11][12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11][12] Avoid inhalation of dust and contact with skin and eyes.[11] In case of exposure, follow standard first-aid procedures and consult the material safety data sheet (MSDS).[9][10][11][12]

Synthetic Pathways: Harnessing the Reactivity of 2-Amino-6-fluorophenol

The strategic value of 2-Amino-6-fluorophenol lies in the differential reactivity of its amino and hydroxyl groups, allowing for selective modifications to build complex molecular architectures.

Workflow for Agrochemical Candidate Synthesis

Caption: Synthetic workflow from 2-Amino-6-fluorophenol to agrochemical candidates.

Protocol 1: Selective N-Acylation for Herbicide Scaffolds

Rationale: The amino group can be readily acylated to form amides, a common structural motif in various herbicides. This transformation can be achieved with high selectivity under controlled conditions.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2-Amino-6-fluorophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.

-

Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol 2: O-Alkylation via Williamson Ether Synthesis for Fungicide Precursors

Rationale: The phenolic hydroxyl group can be converted to an ether, a key linkage in many fungicidal compounds. The Williamson ether synthesis is a robust and widely applicable method for this transformation.[13]

Step-by-Step Protocol:

-

Deprotonation: In a suitable flask, suspend a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, use with caution) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Phenol Addition: Add 2-Amino-6-fluorophenol (1.0 eq) to the suspension and stir at room temperature until deprotonation is complete (evolution of H₂ gas ceases if using NaH).

-

Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, substituted alkyl iodide) (1.1 eq) to the reaction mixture.

-

Heating and Monitoring: Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor its progress by TLC.[13]

-

Work-up: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent.

-

Purification: Wash the organic phase, dry it, and concentrate it. Purify the resulting ether by column chromatography or recrystallization.[13]

Proposed Applications in Agrochemical Development

The derivatives of 2-Amino-6-fluorophenol can be strategically designed to target various biological pathways in weeds, fungi, and insects.

Herbicidal Applications

Derivatives of 2-Amino-6-fluorophenol can be explored as inhibitors of essential plant enzymes. For instance, N-acylated derivatives could be designed to mimic the natural substrates of enzymes involved in amino acid biosynthesis.[14]

Example Target: Protoporphyrinogen oxidase (PPO) inhibitors.

Fungicidal Applications